molecular formula C10H7ClINO B1437136 (2-Chloro-6-iodoquinolin-3-yl)methanol CAS No. 2322888-15-1

(2-Chloro-6-iodoquinolin-3-yl)methanol

Cat. No.: B1437136
CAS No.: 2322888-15-1
M. Wt: 319.52 g/mol
InChI Key: PJMUFHKRXOGGDB-UHFFFAOYSA-N
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Description

(2-Chloro-6-iodoquinolin-3-yl)methanol is an organic compound with the molecular formula C10H7ClINO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of chloro and iodo substituents on the quinoline ring, along with a methanol group at the 3-position. It is typically a white to pale yellow solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-iodoquinolin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with iodine and a reducing agent to introduce the iodo group at the 6-position. The resulting intermediate is then subjected to reduction to form the methanol derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-iodoquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DEAD and zinc bromide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include 2-chloroquinoline-3-carbaldehyde from oxidation and various substituted quinoline derivatives from nucleophilic substitution reactions .

Properties

IUPAC Name

(2-chloro-6-iodoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMUFHKRXOGGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1I)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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